molecular formula C8H4F4O2 B057009 2-Fluoro-5-(trifluoromethyl)benzoic acid CAS No. 115029-23-7

2-Fluoro-5-(trifluoromethyl)benzoic acid

Cat. No. B057009
M. Wt: 208.11 g/mol
InChI Key: LIFKXWNFWIUMJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzoic acids, including structures similar to 2-Fluoro-5-(trifluoromethyl)benzoic acid, involves strategies such as electrophilic fluorination, nucleophilic substitution, and cyclization reactions. For instance, fluoro-bridged metal-organic frameworks have been synthesized from perfluoroalkyl substances, highlighting the utility of fluorinated benzoic acids in constructing complex structures (Sheybani et al., 2023). Additionally, the synthesis of mono- and difluoronaphthoic acids demonstrates the flexibility and adaptability of fluorination techniques in creating fluorinated benzoic acid derivatives (Tagat et al., 2002).

Molecular Structure Analysis

The molecular structure of fluorinated compounds, including 2-Fluoro-5-(trifluoromethyl)benzoic acid, is characterized by the presence of fluorine atoms that significantly influence the chemical and physical properties of the molecules. For example, the introduction of fluorine atoms can enhance the stability and modify the electronic properties of the molecular framework. Studies on fluorine-containing compounds, such as fluoropolyimides, demonstrate the impact of fluorination on molecular structure and subsequent material properties (Xie et al., 2001).

Chemical Reactions and Properties

Fluorinated benzoic acids participate in various chemical reactions, leveraging the unique reactivity of fluorine atoms. These reactions include nucleophilic aromatic substitution, where fluorine's electron-withdrawing nature facilitates the introduction of new functional groups. The synthesis and study of fluorine-containing carbocations illustrate the reactivity of fluorinated benzoic acids in synthesizing more complex fluorinated compounds (Pozdnyakovich & Shteingarts, 1974).

Physical Properties Analysis

The physical properties of 2-Fluoro-5-(trifluoromethyl)benzoic acid, such as melting point, boiling point, and solubility, are significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size contribute to strong intermolecular forces, affecting the compound's physical state and behavior in solutions. Research on fluorinated liquid crystals, for example, shows how fluorination can alter phase behavior and thermal properties, indicative of the broader implications of fluorine in modifying physical properties (Zhou, Narayanan, & Li, 2007).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-5-(trifluoromethyl)benzoic acid, such as acidity, reactivity, and stability, are markedly influenced by the fluorine substituents. The strong electron-withdrawing effect of fluorine atoms can increase the acidity of the carboxylic acid group, making fluorinated benzoic acids more reactive in certain conditions. Studies on the synthesis and reactivity of fluorinated compounds provide insights into the unique chemical behaviors conferred by fluorination (Banks et al., 2003).

Scientific Research Applications

  • Structure-Metabolism Relationships : A study investigated the metabolism of substituted benzoic acids, including 2-Fluoro-5-(trifluoromethyl)benzoic acid, in rats using NMR spectroscopy. The research revealed insights into the metabolic fate of these compounds, which could be essential for understanding their pharmacokinetics and toxicity in drug development (Ghauri et al., 1992).

  • Directed Lithiation : Another study demonstrated the directed lithiation of benzoic acids, including derivatives like 2-Fluoro-5-(trifluoromethyl)benzoic acid. This process is crucial for creating ortho-substituted products, which are valuable in synthetic chemistry for creating various pharmaceuticals and materials (Bennetau et al., 1995).

  • Trinuclear Cobalt Cluster Synthesis : A 2014 study explored the synthesis of a linear trinuclear cobalt cluster using 5-fluoro-2-hydroxy-benzoic acid, which shares structural similarities with 2-Fluoro-5-(trifluoromethyl)benzoic acid. This research contributes to the development of materials with specific magnetic properties, potentially useful in magnetic resonance imaging (MRI) and data storage technologies (Li et al., 2014).

  • Synthesis of Mono- and Difluoronaphthoic Acids : Research on the synthesis of various mono- and difluoronaphthoic acids, which are structurally related to 2-Fluoro-5-(trifluoromethyl)benzoic acid, was conducted to create biologically active compounds. These compounds are significant in medicinal chemistry for their potential use in drug discovery (Tagat et al., 2002).

  • Androgen Receptor Antagonists Synthesis : A study in 2012 involved the synthesis of androgen receptor antagonists using 2-fluoro-1-methyl-4-nitro-benzoic acid, a compound similar to 2-Fluoro-5-(trifluoromethyl)benzoic acid. This research is relevant for developing treatments for conditions like prostate cancer (Li Zhi-yu, 2012).

  • Chiral Derivatizing Agent for Amines and Alcohols : In 2019, a study was conducted on using 2-(2-trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid, similar in structure to 2-Fluoro-5-(trifluoromethyl)benzoic acid, as a chiral derivatizing agent. Such agents are crucial in determining the absolute configuration of chiral compounds, important in pharmaceutical research (Kriegelstein et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFKXWNFWIUMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350862
Record name 2-Fluoro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)benzoic acid

CAS RN

115029-23-7
Record name 2-Fluoro-5-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115029-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-fluorobenzotrifluoride (75 ml) in tetrahydrofuran (570 ml) under a nitrogen atmosphere and at a temperature of approximately -60° C. was added butyl lithium (25N, 200 ml) over a period of one hour. The reaction mixture was stirred at from -70° to -60° C. for four hours and then was poured over an excess of dry ice. After fifteen minutes the excess dry ice was evaporated and the solvent removed to leave a residue. The residue was taken up in water (500 ml) and sodium hydroxide (1N, 30 ml) prior to washing with ethyl acetate (2×300 ml). The aqueous phase was acidified with concentrated hydrochloric acid and extracted with ethyl acetate (2x300 ml). Finally, the combined organic extracts were washed with water (500 ml), dried and then evaporated to yield a crude residue which, upon recrystallisation from toluene/hexane, gave the title compound as a solid (77 g, 0.37 mol, 81% yield).
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
F Mongin, C Curty, E Marzi… - … : Online Journal of …, 2015 - pdfs.semanticscholar.org
2-, 3-and 4-substituted fluorobenzenes and 5-substituted 1, 3-difluorobenzenes were metalated with sec-butyllithium (LIS) and with lithium 2, 2, 6, 6-tetramethylpiperidide (LiTMP) under …
Number of citations: 17 pdfs.semanticscholar.org
H Ohta, T Ishizaka, M Tatsuzuki, M Yoshinaga… - Bioorganic & medicinal …, 2007 - Elsevier
A novel series of N-alkylidenearylcarboxamides 4, a CB 2 receptor agonist, were synthesized and evaluated for activity against the human CB 2 receptor. In a previous paper, we …
Number of citations: 46 www.sciencedirect.com
JW Cuozzo, MA Clark, AD Keefe… - Journal of Medicinal …, 2020 - ACS Publications
The activity of the secreted phosphodiesterase autotaxin produces the inflammatory signaling molecule LPA and has been associated with a number of human diseases including …
Number of citations: 66 pubs.acs.org
S Sun, R Dean, Q Jia, A Zenova, J Zhong… - Bioorganic & medicinal …, 2013 - Elsevier
Endothelial lipase (EL) activity has been implicated in HDL metabolism and in atherosclerotic plaque development; inhibitors are proposed to be efficacious in the treatment of …
Number of citations: 15 www.sciencedirect.com
M Schlosser, G Katsoulos, S Takagishi - 1990 - infoscience.epfl.ch
When treated with the superbasic mixt. of butyllithium and potassium tert-butoxide, fluorobenzene, difluorobenzenes, fluoro (trifluoromethyl) benzenes,(trifluoromethyl) benzene and bis (…
Number of citations: 40 infoscience.epfl.ch
M Moir, S Lane, AP Montgomery, D Hibbs… - European Journal of …, 2021 - Elsevier
The development of selective CB 2 receptor agonists is a promising therapeutic approach for the treatment of inflammatory diseases, without CB 1 receptor mediated psychoactive side …
Number of citations: 4 www.sciencedirect.com
LA Thompson, JA Ellman - Chemical reviews, 1996 - ACS Publications
One of the initial steps in the development of therapeutic agents is the identification of lead compounds that bind to the receptor or enzyme target of interest. Many analogs of these lead …
Number of citations: 099 pubs.acs.org
M Moir, R Boyd, H Gunosewoyo, AP Montgomery… - Tetrahedron …, 2019 - Elsevier
The CB 2 receptor is an attractive target for the treatment of a wide range of diseases and pathological conditions. Compounds that selectively activate the CB 2 receptor are desirable …
Number of citations: 5 www.sciencedirect.com
A Balzulat, WF Zhu, C Flauaus, V Hernandez-Olmos… - bioRxiv, 2023 - biorxiv.org
Various disorders are accompanied by histamine-independent itching, which is often resistant to the currently available therapies. In this study, we hypothesized that pharmacological …
Number of citations: 2 www.biorxiv.org

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